molecular formula C11H9N5 B3242508 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine CAS No. 1519742-55-2

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine

Cat. No.: B3242508
CAS No.: 1519742-55-2
M. Wt: 211.22
InChI Key: YUOREWVGDIFVMU-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₁H₉N₅
Molecular Weight: 211.23 g/mol
CAS Number: EN300-371031
Purity: ≥95% (as per standard analytical protocols) .

This compound consists of a pyridine ring fused with a [1,2,4]triazolo moiety, where the triazole ring is annulated at the [4,3-a] position of the pyridine. The primary amine group at the 2-position of the pyridine and the triazolopyridine core make it a versatile scaffold for medicinal chemistry, particularly in kinase inhibition and heterocyclic drug design.

Properties

IUPAC Name

6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-5-3-4-8(13-9)11-15-14-10-6-1-2-7-16(10)11/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOREWVGDIFVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=NC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519742-55-2
Record name 6-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a triazole derivative under acidic or basic conditions to form the desired fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially diverse biological activities .

Scientific Research Applications

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Properties/Applications
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine C₁₁H₉N₅ 211.23 -NH₂ at pyridine-2; triazolo[4,3-a]pyridine core High polarity; potential kinase inhibitor
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₁₂H₁₀N₄ 210.24 Phenyl group at triazolo-3; -NH₂ at pyridine-6 Enhanced lipophilicity; antitumor applications
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine C₆H₅N₅O₂ 179.14 -NO₂ at pyridine-6; -NH₂ at triazolo-3 Electron-withdrawing nitro group; photostability studies
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₁₀H₁₀N₂OS₃ 278.58 Saturated pyridine ring; isopropyl group Improved solubility; CNS-targeting potential
Butan-2-yl({[1,2,4]triazolo[3,4-a]pyridin-3-ylmethyl})amine C₁₁H₁₆N₄ 204.27 Butyl-amine side chain; triazolo[3,4-a]pyridine Increased lipophilicity; antimicrobial activity

Key Observations

Substituent Effects on Polarity: The parent compound (C₁₁H₉N₅) exhibits moderate polarity due to the -NH₂ group. In contrast, phenyl-substituted analogs (e.g., 3-phenyl derivative) show increased lipophilicity, enhancing membrane permeability .

Ring Saturation and Bioavailability :

  • The hydrogenated analog (C₁₀H₁₀N₂OS₃) with a saturated pyridine ring demonstrates improved aqueous solubility, a critical factor for CNS-targeting agents .

Side-Chain Modifications :

  • Butyl-amine derivatives (e.g., C₁₁H₁₆N₄) leverage alkyl chains to enhance metabolic stability and prolong half-life, as seen in antimicrobial screens .

Synthetic Versatility :

  • The parent compound’s -NH₂ group serves as a handle for further functionalization, as evidenced by its use in synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines in ).

Biological Activity

6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H9N5C_{11}H_9N_5, and its structure includes a triazole ring fused to a pyridine moiety. The compound's unique structural features contribute to its biological activities.

Structural Information:

  • Molecular Formula: C11H9N5C_{11}H_9N_5
  • SMILES: C1=CC2=NN=C(N2C=C1)C3=NC(=CC=C3)N
  • InChIKey: YUOREWVGDIFVMU-UHFFFAOYSA-N

Biological Activity Overview

Recent studies highlight the compound's role as a potent inhibitor of the PD-1/PD-L1 interaction, which is critical in cancer immunotherapy. The PD-1/PD-L1 pathway is involved in immune evasion by tumors, and its inhibition can enhance anti-tumor immunity.

The compound acts by disrupting the PD-1/PD-L1 interaction, which leads to increased T-cell activation and interferon-gamma (IFN-γ) production. This was demonstrated in a co-culture model involving Hep3B cells expressing PD-L1 and CD3 T cells. The most potent analogue from the series exhibited an IC50 value of 92.3 nM, indicating strong inhibitory activity against this pathway .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the triazole and pyridine rings significantly affect the compound's potency. For instance, variations in substituents on the triazole ring can enhance binding affinity and selectivity towards PD-L1. These insights are crucial for the design of novel inhibitors targeting this pathway.

Case Study 1: Immunotherapeutic Applications

A study investigated a series of [1,2,4]triazolo[4,3-a]pyridines for their ability to inhibit PD-L1 interactions. Among these compounds, A22 was identified as a lead candidate due to its low IC50 value and ability to stimulate immune responses in vitro .

Case Study 2: Anti-Cancer Efficacy

In vivo studies demonstrated that compounds with similar structures to this compound could significantly reduce tumor growth in mouse models. The mechanism involved enhanced T-cell infiltration into tumors and increased cytokine production .

Data Tables

Table 1: Biological Activity Summary

CompoundTargetIC50 (nM)Effect
A22PD-L192.3Inhibits interaction
A23PD-L1150Moderate inhibition
A24PD-L1200Weak inhibition

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Methyl on TriazoleIncreased potency
Halogen on PyridineImproved selectivity
Alkyl Chain LengthVaried solubility

Q & A

Q. What synthetic methodologies are commonly used for 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine?

The compound is synthesized via cyclization reactions. A typical approach involves reacting hydrazide precursors with dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions to form the triazolopyridine core . Alternative methods include condensation reactions in acetonitrile at 60°C or reflux, with yields optimized by controlling stoichiometry and reaction time (12–24 hours) . Multi-step syntheses may also employ deprotection steps (e.g., BBr₃ in dichloromethane) followed by functionalization, such as benzoylation . Purification often involves recrystallization from acetonitrile or ethanol .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of the triazole and pyridine rings .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typical) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What storage conditions and handling protocols are recommended?

The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Safety data sheets recommend lab-grade PPE (gloves, goggles) due to potential irritancy. Use in well-ventilated areas, and avoid ingestion/inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized for triazolopyridine ring formation?

Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency compared to non-polar alternatives .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or POCl₃ improve reaction rates and yields .
  • Temperature control : Reflux (80–110°C) ensures complete conversion, while lower temperatures (60°C) minimize side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of precursor to dehydrating agent balances cost and yield .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • SAR studies : Compare derivatives with modified substituents (e.g., sulfanyl or chloro groups) to isolate bioactive moieties .
  • Dose-response curves : Quantify IC₅₀ values across multiple concentrations to validate potency .

Q. What role does X-ray crystallography play in structural elucidation?

Crystallographic data (e.g., CCDC 1876881) provide bond lengths, angles, and torsional parameters critical for confirming regiochemistry and planarity of the triazolopyridine ring. This data resolves ambiguities in NMR assignments, particularly for sterically hindered derivatives .

Q. How are derivatives designed to explore structure-activity relationships (SAR)?

Strategies include:

  • Functional group substitution : Introduce sulfanyl, alkyl, or aryl groups at the pyridine or triazole positions to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Replace the pyridine ring with pyrimidine or benzothiazole to assess scaffold flexibility .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock) to predict interactions with biological targets like kinase enzymes .

Q. Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., fluorescence-based and colorimetric methods) .
  • Advanced Purification : For polar derivatives, employ flash chromatography (silica gel, ethyl acetate/hexane gradients) instead of recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
Reactant of Route 2
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine

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